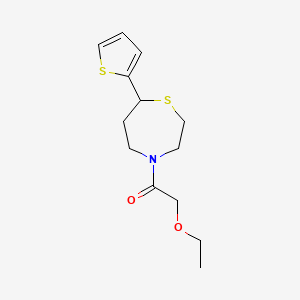

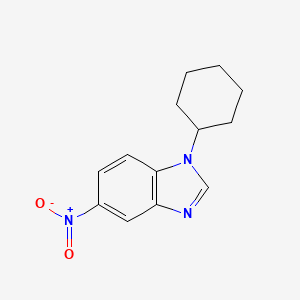

![molecular formula C31H23N3O3 B2968433 5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide CAS No. 866342-22-5](/img/structure/B2968433.png)

5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide” is a type of substituted pyridine . Pyridines are important structural motifs found in numerous bioactive molecules . They can be synthesized via various methodologies, and their biological activities and physical properties can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of this compound involves the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides . This reaction produces a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides . Further reaction of these compounds with aromatic amines furnishes a wide series of 2-(N-R-phenyl) imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides, followed by a reaction with aromatic amines . These reactions produce a series of 2-(N-R-phenyl) imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides .Scientific Research Applications

Chemosensors for Transition Metal Ions

Naphthoquinone-based compounds have been explored for their molecular recognition abilities towards transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, changing color upon complexation. Such chemosensors can detect Cu2+ ions at very low concentrations, demonstrating their potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Synthesis and Characterization of Naphthalene Derivatives

Research into the synthesis and characterization of naphthalene derivatives reveals their versatility in forming new compounds with potential applications in materials science. For instance, acid-catalyzed ring opening in specific naphthalene derivatives can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, compounds of interest for their unique structural and functional properties (Gazizov et al., 2015).

Coordination Polymers and Luminescent Properties

Naphthalene-based diamides have been used to form coordination polymers with Cd/Zn(II). These polymers exhibit luminescent properties that have been utilized for the detection of nitro aromatics and Fe(III) ions, showcasing their potential in sensor technology and environmental monitoring (Das & Biradha, 2018).

Aromatic Polyamides with Naphthalene Derivatives

The synthesis of novel aromatic polyamides derived from naphthalene and aromatic dicarboxylic acids has been reported. These polyamides exhibit high thermal stability and solubility in certain solvents, making them suitable for advanced material applications, such as high-performance polymers for the electronics industry (Yang & Chen, 1993).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs , providing potential future directions for research and development.

Properties

IUPAC Name |

5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N3O3/c1-19-29-25(22(18-35)17-32-19)16-26(30(36)33-27-14-6-10-20-8-2-4-12-23(20)27)31(37-29)34-28-15-7-11-21-9-3-5-13-24(21)28/h2-17,35H,18H2,1H3,(H,33,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWCJCNYOVPFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)NC5=CC=CC6=CC=CC=C65)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2968352.png)

![Methyl (1S,3R)-3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylate](/img/structure/B2968362.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2968366.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2968367.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)

![N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2968371.png)